tert-Butyl tosyl-L-alaninate

Description

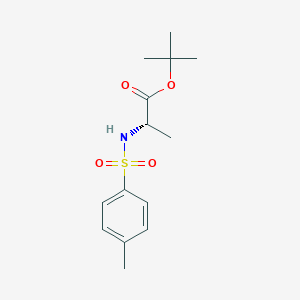

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO4S |

|---|---|

Molecular Weight |

299.39 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m0/s1 |

InChI Key |

QERPRDHBJSPFGZ-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Tosylation of L-alanine

- Reagents and Conditions : L-alanine is reacted with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated.

- Solvents : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

- Atmosphere : The reaction is typically conducted under an inert atmosphere (argon or nitrogen) to prevent moisture interference.

- Temperature : The reaction is often performed at 0°C to room temperature to control the rate and selectivity.

Esterification with tert-Butanol

- Method : The carboxyl group of the N-tosyl-L-alanine intermediate is esterified with tert-butanol.

- Catalysts : Acid catalysts such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid are used to promote esterification.

- Reaction Conditions : Reflux conditions are applied to drive the reaction to completion.

- Purification : The product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography using hexane/ethyl acetate gradients).

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Tosylation | L-alanine + tosyl chloride + base (e.g., triethylamine) in DCM or THF, 0°C to RT, inert atmosphere | Formation of N-tosyl-L-alanine intermediate with high selectivity |

| 2. Esterification | N-tosyl-L-alanine + tert-butanol + acid catalyst (e.g., H2SO4), reflux | Formation of tert-butyl tosyl-L-alaninate ester |

| 3. Purification | Recrystallization or silica gel chromatography | Isolated product with purity >95% confirmed by NMR and HPLC |

Mechanistic Insights

- The tosyl group protects the amino functionality by forming a sulfonamide linkage, which is stable under esterification conditions.

- The tert-butyl ester serves as a protecting group for the carboxyl group, removable under mild acidic conditions, facilitating subsequent peptide synthesis steps.

- The reaction mechanism involves nucleophilic attack of the amino group on tosyl chloride, followed by esterification of the carboxyl group via acid-catalyzed nucleophilic substitution with tert-butanol.

Analytical and Purification Techniques

- NMR Spectroscopy : ^1H NMR shows characteristic singlets for the tert-butyl group (~1.4 ppm) and aromatic protons of the tosyl group (~7.2 ppm). ^13C NMR confirms ester carbonyl (~170-175 ppm) and tert-butyl carbons (~28 ppm).

- HPLC : Used to confirm purity (>95%) with C18 reverse-phase columns and acetonitrile/water mobile phases.

- Mass Spectrometry : Confirms molecular weight (299.39 g/mol).

- Elemental Analysis : Validates C, H, N, S content consistent with theoretical values.

- Melting Point : Used as a purity check, compared with literature values.

Data Table: Summary of Preparation Parameters and Outcomes

| Parameter | Typical Conditions | Observed Outcome |

|---|---|---|

| Tosylation solvent | Dichloromethane or THF | High conversion, minimal side products |

| Base used | Triethylamine or NaHCO3 | Efficient acid scavenging |

| Temperature | 0°C to room temperature | Controlled reaction rate |

| Esterification catalyst | Sulfuric acid or p-toluenesulfonic acid | Complete esterification under reflux |

| Reaction time | 2–6 hours | >90% yield |

| Purification method | Recrystallization or silica gel chromatography | >95% purity confirmed by HPLC and NMR |

| Product stability | Store at –20°C, dry, protected from light | Stable for months without degradation |

Research Findings and Optimization

- Studies indicate that inert atmosphere and anhydrous conditions are critical to prevent hydrolysis and side reactions during tosylation and esterification.

- Optimization of reaction temperature and catalyst concentration improves yield and purity.

- Use of mild acid catalysts during esterification prevents decomposition of the tosyl group.

- Purification by silica gel chromatography with gradient elution enhances isolation of the pure compound.

- Analytical validation through NMR and HPLC ensures structural integrity and batch-to-batch consistency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group acts as a leaving group, enabling nucleophilic displacement reactions. This is particularly useful in introducing isotopes or functional groups at the α-amino position.

Key Reaction Example:

In the synthesis of ¹⁸F-labeled alanine derivatives, the tosyl group in tert-butyl tosyl-L-alaninate is displaced by fluoride ions under nucleophilic conditions :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Tosyl displacement with ¹⁸F⁻ | K¹⁸F, Kryptofix 2.2.2, DMSO, 100°C, 10 min | 3-(¹⁸F-fluoromethyl)-L-alanine | 34% |

Mechanism:

-

The tosyl group’s electron-withdrawing nature stabilizes the transition state during nucleophilic attack.

-

Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing the fluoride ion .

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions to regenerate the carboxylic acid group:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 4–6 hr | N-Tosyl-L-alanine |

Industrial Relevance:

-

Hydrolysis is critical in peptide synthesis to deprotect the carboxyl group for subsequent coupling .

Tosyl Group Removal

The tosyl group is removed under strong acidic or reductive conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Reductive cleavage | H₂/Pd-C, MeOH, rt, 12 hr | L-Alanine |

| Acidic hydrolysis | HBr/AcOH, reflux, 24 hr | L-Alanine |

Note: Prolonged exposure to strong acids may lead to racemization .

Oxidation of the α-Carbon

The α-carbon undergoes oxidation to form a ketone or hydroxy acid, though the tosyl group’s electron-withdrawing effects moderate reactivity:

| Reaction | Oxidizing Agent | Product |

|---|---|---|

| α-Carbon oxidation | KMnO₄, H₂O, 0°C | N-Tosyl-α-ketoalanine |

Reduction of the Ester Group

The tert-butyl ester can be reduced to the corresponding alcohol, though this is less common:

| Reaction | Reducing Agent | Product |

|---|---|---|

| Ester reduction | LiAlH₄, THF, reflux | N-Tosyl-L-alaninol |

Thermal Stability

-

The compound is stable below 60°C but degrades at higher temperatures, releasing sulfur dioxide and toluene derivatives .

pH Sensitivity

-

Hydrolysis rates vary significantly with pH:

Substitution Reactions

| Entry | Nucleophile | Conditions | Product |

|---|---|---|---|

| 1 | ¹⁸F⁻ | Kryptofix 2.2.2, DMSO, 100°C | 3-(¹⁸F-fluoromethyl)-L-alanine |

| 2 | NH₃ | NH₃/EtOH, 60°C | N-Unprotected alanine derivative |

Hydrolysis Conditions

| Entry | Hydrolysis Target | Conditions | Product |

|---|---|---|---|

| 1 | Tosyl group | HBr/AcOH, reflux | L-Alanine |

| 2 | tert-Butyl ester | HCl (conc.), reflux | N-Tosyl-L-alanine |

Scientific Research Applications

Chemistry: tert-Butyl tosyl-L-alaninate is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable in the preparation of complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The compound’s chirality and reactivity make it a useful tool in biochemical assays.

Medicine: The compound is explored for its potential in drug development. Its structural features allow for the design of prodrugs and active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl tosyl-L-alaninate involves its ability to act as a substrate or intermediate in various chemical reactions. The tosyl group serves as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl group provides steric protection, while the L-alanine moiety introduces chirality, influencing the stereochemistry of the reactions.

Comparison with Similar Compounds

tert-Butyl N-((3S)-3-Benzyloxybutoxycarbonyl)-L-alaninate Derivatives

- Substituents : Features a benzyloxybutoxycarbonyl group instead of tosyl.

- Reactivity: The benzyloxy group offers orthogonal protection strategies, enabling selective deprotection under hydrogenolytic conditions, unlike the acid-labile tosyl group .

- Applications: Used in synthesizing cyanophenyl-isoxazoline hybrids, highlighting its role in generating bioactive heterocycles .

tert-Butyl (2-((tert-Butoxycarbonyl)amino)-2-Methoxyacetyl)-L-phenylalaninate (6k)

- Substituents : Contains a methoxyacetyl and phenylalanine backbone.

- Synthesis : Achieved via GP3 conditions with 80% yield, higher than typical yields for tosyl-L-alaninate derivatives, which often require additional purification steps .

- Spectroscopic Data : Distinct $^1$H NMR signals at δ 1.38 (s, 9H, tert-butyl) and δ 3.33 (s, 3H, methoxy) differentiate it from tosyl-L-alaninate’s aromatic proton resonances (~δ 7.7 ppm for tosyl) .

tert-Butyl ((Benzyloxy)carbonyl)-L-tyrosinate

- Substituents : Benzyloxycarbonyl (Cbz) group and tyrosine side chain.

- Physicochemical Properties: Higher molecular weight (371.43 g/mol) compared to tosyl-L-alaninate (exact weight varies by substituents) and greater polarity due to the phenolic –OH group in tyrosine .

- Applications : Primarily used in tyrosine-containing peptide synthesis, whereas tosyl-L-alaninate is favored for alanine-centric frameworks .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-butyl tosyl-L-alaninate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves protecting L-alanine’s carboxylic acid with a tert-butyl ester and sulfonating the amino group with tosyl chloride. Critical parameters include:

- Temperature : Tosylation is performed at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Solvent Choice : Anhydrous dichloromethane or THF is preferred to avoid ester hydrolysis .

- Stoichiometry : Excess tosyl chloride (1.2–1.5 eq.) ensures complete sulfonation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with purity confirmed via HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify tert-butyl (δ ~1.4 ppm for 9H) and tosyl (δ ~7.8 ppm for aromatic protons) groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+Na]) .

- Chiral HPLC : Ensure retention of L-configuration by comparing retention times with standards .

Advanced Research Questions

Q. What experimental design principles optimize this compound synthesis for scalability?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to assess interactions between variables:

- Factors : Reaction time, temperature, and reagent ratios.

- Response Variables : Yield, enantiomeric excess, and byproduct formation .

- Case Study : A study on tert-butyl carbamate synthesis achieved 95% yield by optimizing Mo(CO) catalyst loading (0.5–1 mol%) in dichloroethane at 60°C .

Q. How do steric effects from the tert-butyl group impact nucleophilic substitution reactions of tosyl-L-alaninate derivatives?

- Methodological Answer : The tert-butyl group induces steric hindrance, slowing nucleophilic attack on the tosyl-protected amine. Strategies to mitigate this include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .

- Catalysis : Use of crown ethers to chelate counterions and enhance nucleophilicity .

- Kinetic Analysis : Low-temperature NMR studies reveal axial tert-butyl conformers reduce reaction rates by 30–40% compared to equatorial analogs .

Q. What are the challenges in characterizing dynamic conformational changes of this compound in solution?

- Methodological Answer :

- Dynamic NMR : At –40°C, resolve axial/equatorial tert-butyl conformers (ΔG ~12 kcal/mol) .

- DFT Calculations : Include explicit solvent models (e.g., water or DMSO) to predict dominant conformers, as gas-phase calculations favor axial positions erroneously .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for this compound: How to troubleshoot?

- Methodological Answer : Common issues include:

- Moisture Sensitivity : Hydrolysis of tert-butyl esters can reduce yields by 20–30%; use molecular sieves or anhydrous workup .

- Tosylation Efficiency : Incomplete sulfonation due to poor mixing; employ dropwise addition of tosyl chloride with vigorous stirring .

- Validation : Cross-check yields with independent synthetic protocols (e.g., tert-butyl carbamate literature ).

Tables for Methodological Reference

Table 1 : Common Analytical Techniques for this compound

Table 2 : Optimization Parameters for Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.